

How to prevent hemolysis in blood samples collected with acid citrate dextrose.

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Compound of Interest

Compound Name: Acid citrate dextrose

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Technical Support Center: Preventing Hemolysis in ACD Blood Samples

This guide provides researchers, scientists, and drug development professionals with essential information to prevent hemolysis in blood samples collected with **Acid Citrate Dextrose** (ACD).

Frequently Asked Questions (FAQs)

Q1: What is Acid Citrate Dextrose (ACD) and why is it used?

Acid Citrate Dextrose (ACD) is an anticoagulant solution used in blood collection tubes, which are often identifiable by their yellow tops.^[1] The solution contains citric acid, sodium citrate, and dextrose.^[1] The citrate component prevents clotting by binding to calcium ions, which are essential for the coagulation cascade.^{[2][1][3]} The dextrose acts as a preservative, maintaining the viability and integrity of red blood cells for a longer duration, which is crucial for certain types of genetic studies, immunological research, and other specialized tests.^[2]

Q2: What is hemolysis and why is it a problem for my research?

Hemolysis is the rupture of red blood cells (erythrocytes), which leads to the release of their internal contents, primarily hemoglobin, into the surrounding plasma or serum.^{[4][5]} This contamination can significantly compromise the accuracy of laboratory test results.^{[5][6][7]} Hemolysis can interfere with test results through several mechanisms, including

spectrophotometric interference due to the red color of hemoglobin, chemical interference from released cellular contents, and dilution effects.^{[4][8]} For example, because red blood cells have a much higher concentration of potassium than plasma, hemolysis can falsely elevate potassium levels in a sample.^[4] Ultimately, hemolyzed samples may need to be rejected, leading to delays in diagnosis and treatment, and requiring a new sample to be collected.^[4]

Q3: What are the primary causes of hemolysis in ACD-collected samples?

Most instances of hemolysis are not due to patient conditions but are caused by procedural errors during the collection, handling, or transport of the sample (pre-analytical phase).^[8] Key causes include:

- Improper Venipuncture Technique: A traumatic or difficult blood draw, incorrect needle positioning, excessive "probing" of the vein, or pulling the plunger of a syringe too forcefully can physically damage red blood cells.^{[5][7][9][10]}
- Inappropriate Needle Gauge: Using a needle that is too small (e.g., >23 gauge) can increase shear stress on the cells as they pass through the narrow bore.^{[11][12][13]} Conversely, a very large needle (<21 gauge) can cause turbulence as blood enters the tube, damaging the cells.^[14]
- Incorrect Tube Handling: Vigorous shaking or overly aggressive mixing of the tube can rupture red blood cells.^{[4][5][14][15]} Gentle inversion is required.^{[10][14][16]}
- Suboptimal Transport and Storage: Exposure to extreme temperatures, physical shock, or vibration during transport can lead to hemolysis.^{[7][10][16]} Freezing blood samples in ACD tubes should be avoided as it can cause cell lysis.^[16]
- Processing Errors: Centrifuging the sample at an excessive speed or for too long can also contribute to hemolysis.^{[8][10]}

Troubleshooting Guide

This section addresses specific issues you might encounter and provides actionable solutions.

Issue / Observation	Potential Cause	Recommended Action
Plasma/Serum appears pink or red after centrifugation.	The sample is hemolyzed.	Review the entire collection and handling workflow. Use the "Protocol for Minimizing Hemolysis" below for the next collection. A new sample must be drawn.
Blood draw was slow or difficult.	Needle position may be suboptimal (e.g., bevel against the vein wall), or the vein may be fragile.[9][15]	Reposition the needle slightly. If the draw remains slow, discontinue and select a new site.[8] Consider using a smaller tube for difficult draws to reduce vacuum pressure.[9][10]
Samples are consistently hemolyzed from a specific collection site/phlebotomist.	Technique may be the issue.	Review training on proper venipuncture technique, emphasizing gentle collection and handling.[5] Observe the collection process to identify potential issues like vigorous mixing or traumatic draws.
Hemolysis occurs after shipping samples.	Inadequate packaging or extreme temperature exposure during transit.[17]	Ensure tubes are securely packaged in leak-proof containers with adequate cushioning to prevent movement and shock.[16][17] Use insulated packaging to maintain appropriate temperatures and avoid placing samples in direct contact with ice packs.[17]

Experimental Protocols

Protocol 1: Blood Collection and Handling to Minimize Hemolysis

This protocol outlines the best practices for venipuncture and subsequent sample handling when using ACD tubes.

Materials:

- ACD (Yellow Top) Blood Collection Tube[2][1]
- Appropriate Gauge Needle (typically 20-22 gauge for routine collection)[9][10]
- Needle Holder/Syringe
- Tourniquet
- 70% Isopropyl Alcohol Swabs
- Gauze and Bandage

Procedure:

- Preparation: Assemble all necessary equipment. Verify patient information and label the ACD tube correctly.[3]
- Site Selection: Select a suitable vein, preferably from the antecubital area, as these veins are larger and less prone to trauma.[14][15]
- Tourniquet Application: Apply the tourniquet. Do not leave it on for more than one minute to prevent hemoconcentration.[8][10]
- Site Cleansing: Cleanse the venipuncture site with an alcohol swab and allow it to air dry completely.[6][10][15] Puncturing the site before the alcohol has dried can cause hemolysis. [10][15]
- Venipuncture: Perform the venipuncture with the needle bevel facing up at an angle of 30 degrees or less.[15] Ensure the needle is properly positioned within the vein to avoid partial occlusion.[4]

- **Tube Filling:** Allow the ACD tube to fill to the specified volume indicated on the label.[\[3\]](#) Under-filling the tube alters the blood-to-anticoagulant ratio, which can damage red blood cells.[\[4\]](#)[\[9\]](#)[\[10\]](#) Release the tourniquet as soon as blood flow is established.[\[15\]](#)
- **Mixing:** Once the tube is filled and removed from the holder, immediately and gently invert the tube 8-10 times to ensure the blood mixes thoroughly with the ACD solution.[\[10\]](#)[\[16\]](#) Do NOT shake or mix vigorously.[\[4\]](#)[\[14\]](#)
- **Post-Collection:** Apply pressure to the puncture site with gauze and bandage as needed.[\[16\]](#)
- **Transport:** Transport the sample to the laboratory promptly in an upright position, protected from physical shock and extreme temperatures.[\[16\]](#)[\[18\]](#)

Protocol 2: Visual Assessment of Hemolysis

A simple, qualitative method to check for hemolysis after sample processing.

Procedure:

- **Centrifugation:** Centrifuge the ACD tube according to your laboratory's standard operating procedure to separate plasma from the cellular components.
- **Visual Inspection:** Hold the centrifuged tube against a white background.
- **Color Assessment:**
 - **Normal Plasma:** Should appear as a clear, straw-colored (pale yellow) liquid.
 - **Hemolyzed Plasma:** Will have a pink to red tinge. The intensity of the red color correlates with the severity of hemolysis. A noticeable red color can appear when the free hemoglobin concentration exceeds 20 mg/dL.[\[8\]](#)
- **Documentation:** Record the visual assessment of the sample (e.g., "No hemolysis," "Slight hemolysis," "Gross hemolysis"). If hemolysis is detected, the sample may be unsuitable for certain analyses and a recollection may be necessary.

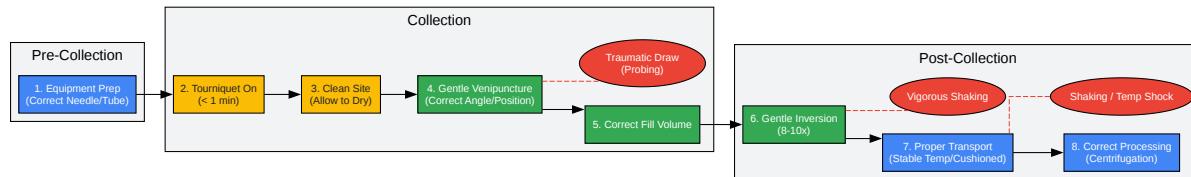
Quantitative Data Summary

While specific quantitative data on hemolysis rates for ACD tubes are not always published outside of specific studies, the principles of mechanical fragility are universal. The following table summarizes the impact of key variables on hemolysis.

Parameter	Factor	Impact on Hemolysis	Recommendation
Needle Gauge	Smaller Gauge (e.g., 23g, 25g)	Increases shear stress and risk of hemolysis. [11] [12] [13]	Use a 20-22g needle for routine draws. [9] [10] Use smaller gauges only for difficult veins and be aware of the increased risk.
Larger Gauge (e.g., <21g)	Can increase turbulence and traumatize cells upon entry into the tube. [14]	A 20-22g needle provides a good balance. [9] [10]	
Tube Fill Volume	Under-filling	High anticoagulant-to-blood ratio can be harsh on red cell membranes. [4] [9] [10]	Fill tubes to the manufacturer's specified volume. [3] [4]
Mixing Technique	Vigorous Shaking	Mechanical trauma ruptures red blood cells. [4] [14] [15]	Gentle inversion (8-10 times) is sufficient to mix with the ACD anticoagulant. [10] [16]
Tourniquet Time	> 1 minute	Causes hemoconcentration, stressing red blood cells. [8] [10] [15]	Release as soon as blood flow into the first tube is established. [15]

Workflow Visualization

The following diagram illustrates the critical points in the blood collection workflow where hemolysis can be prevented.



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Caption: Workflow for minimizing hemolysis in ACD samples.

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